molecular formula C7H7BrN2O2 B8129178 2-Acetamido-5-bromo-3-hydroxypyridine

2-Acetamido-5-bromo-3-hydroxypyridine

Cat. No.: B8129178
M. Wt: 231.05 g/mol
InChI Key: OVEQPORPJLPAFN-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromo-3-hydroxypyridine is an organic compound with significant interest in various fields of scientific research This compound features a pyridine ring substituted with acetamido, bromo, and hydroxyl groups, which confer unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-bromo-3-hydroxypyridine typically involves the bromination of 2-acetamido-3-hydroxypyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can improve the scalability of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to remove the bromo group or to convert the acetamido group to an amine.

    Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 2-acetamido-5-bromo-3-pyridone.

    Reduction: Formation of 2-amino-5-bromo-3-hydroxypyridine.

    Substitution: Formation of 2-acetamido-5-substituted-3-hydroxypyridine derivatives.

Scientific Research Applications

2-Acetamido-5-bromo-3-hydroxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of enzyme inhibitors or receptor modulators.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-acetamido-5-bromo-3-hydroxypyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetamido group can form hydrogen bonds with biological targets, while the bromo group can participate in halogen bonding or act as a leaving group in biochemical reactions. The hydroxyl group can enhance solubility and facilitate interactions with hydrophilic environments.

Comparison with Similar Compounds

    2-Acetamido-3-hydroxypyridine:

    2-Acetamido-5-chloro-3-hydroxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    2-Amino-5-bromo-3-hydroxypyridine: Lacks the acetamido group, which influences its biological activity and chemical behavior.

Uniqueness: 2-Acetamido-5-bromo-3-hydroxypyridine is unique due to the presence of both acetamido and bromo groups, which provide a balance of reactivity and stability

Properties

IUPAC Name

N-(5-bromo-3-hydroxypyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4(11)10-7-6(12)2-5(8)3-9-7/h2-3,12H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEQPORPJLPAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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